Mavatrep
描述
Mavatrep (also known as JNJ-39439335) is a TRPV1 receptor selective competitive antagonist . It is an investigational analgesic that may be a potential treatment for pain and/or inflammation . Phase I trials have been completed in healthy Japanese and Caucasian volunteers .
Synthesis Analysis
The key synthetic transformations in the process development of Mavatrep include the synthesis of (E)-6-bromo-2-(4-(trifluoromethyl)styryl)1H-benzo[d]imidazole and the Suzuki coupling of this compound with 3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol .
Molecular Structure Analysis
Mavatrep has a molecular formula of C25H21F3N2O and a molar mass of 422.451 g·mol −1 . Its IUPAC name is 2- [2- [2- [ ( E )-2- [4- (Trifluoromethyl)phenyl]ethenyl]-3 H -benzimidazol-5-yl]phenyl]propan-2-ol .
Chemical Reactions Analysis
Mavatrep is largely eliminated nonrenally and is metabolized into two primary metabolites which are also eliminated nonrenally .
Physical And Chemical Properties Analysis
Mavatrep belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
科学研究应用
Mavatrep 的合成:瞬时受体电位香草素 1 的强效拮抗剂
Mavatrep 是一种强效的瞬时受体电位香草素 1 (TRPV1) 拮抗剂,其合成过程由 Wells 等人 (2015) 描述。该合成涉及关键的转化,包括 (E)-6-溴-2-(4-(三氟甲基)苯乙烯基)-1H-苯并[d]咪唑的合成和 Suzuki 偶联,在四个化学步骤中以 63% 的总收率生成 Mavatrep (Wells et al., 2015)。
骨关节炎的镇痛疗效
Mayorga 等人 (2017) 进行了一项研究,以评估 Mavatrep 对骨关节炎患者的镇痛作用。与安慰剂相比,Mavatrep 显着降低了疼痛、僵硬和身体机能,表明其作为 TRPV1 拮抗剂在疼痛治疗中的潜力 (Mayorga et al., 2017)。
生物利用度和药代动力学
Manitpisitkul 等人 (2018) 研究了 Mavatrep 在不同制剂中的生物利用度和药代动力学。他们发现 Mavatrep 在各种制剂中表现出一致的药代动力学,该研究还评估了其在不同条件下的安全性 (Manitpisitkul et al., 2018)。
设计和药理学表征
Parsons 等人 (2015) 报告了 Mavatrep 的设计、合成和药理学表征,重点介绍了其在 TRPV1 功能分析和疼痛模型中的功效。这项研究为 Mavatrep 在疼痛治疗中的临床使用提供了见解 (Parsons et al., 2015)。
安全和危害
未来方向
Mavatrep is an investigational analgesic and its future directions are likely to be determined by the outcomes of ongoing and future clinical trials .
Relevant Papers
A randomized study evaluated the analgesic efficacy of a single dose of Mavatrep in patients with osteoarthritis . Another study discussed the promising analgesic signal in a long-awaited new class of drugs: TRPV1 antagonist Mavatrep in patients with osteoarthritis . The safety, tolerability, and pharmacokinetics of Mavatrep were evaluated in a single-center, double-blind, placebo-controlled, sequential-group phase 1 study .
属性
IUPAC Name |
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHXXHTBUZRCN-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)C=CC4=CC=C(C=C4)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)/C=C/C4=CC=C(C=C4)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241905 | |
Record name | Mavatrep | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mavatrep | |
CAS RN |
956274-94-5 | |
Record name | α,α-Dimethyl-2-[2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-benzimidazol-6-yl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956274-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mavatrep [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956274945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mavatrep | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mavatrep | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAVATREP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F197218T99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。